![molecular formula C27H23ClN4O3S B2507918 2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide CAS No. 867040-68-4](/img/structure/B2507918.png)
2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including a pyrido-pyrano-pyrimidine core, a thioether linkage, and acetamide moieties, which may contribute to its interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that build up the complex structure from simpler precursors. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs, as described in one study, involves variations in N-acyl, N-alkyl, and amino functions to explore biological activity as opioid kappa agonists . Similarly, the synthesis of pyrano[2,3-d]pyrimidine derivatives involves reactions with formamide, urea, and other nucleophiles to yield a series of compounds . These methods may be relevant to the synthesis of the compound , although the specific synthetic route would need to be tailored to its unique structure.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been studied using crystallography, revealing that hydrogen bonding and other non-covalent interactions play a significant role in the solid-state arrangement of these molecules . The conformation of the molecules and the orientation of the rings relative to each other are important for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of Schiff bases when reacting with primary amines and the construction of various nitrogen heterocycles through reactions with bifunctional nucleophiles . The reactivity of the compound would likely be influenced by its functional groups, such as the thioether and acetamide, which could undergo substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can affect these properties . The compound's reactivity towards different reagents, as well as its potential biological activities, can be inferred from these properties .
Relevant Case Studies
Case studies involving related compounds have demonstrated significant biological activities, such as analgesic effects in opioid agonists and antimicrobial activity in pyrano[2,3-c]pyridine derivatives . These studies suggest that the compound may also exhibit biological activities worth investigating.
科学的研究の応用
Heterocyclic Synthesis and Characterization
- The synthesis and characterization of new heterocyclic compounds, including pyrimidine derivatives, have been explored through various chemical reactions. For instance, derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine were obtained from reactions involving acetic anhydride and acid chloride, leading to the formation of pyrano [2,3-d] pyrimidin-7-yl-acetamide derivatives among others. These compounds were characterized using IR, 1H-NMR, and mass spectral studies, indicating a broad scope for the synthesis of polyfunctionally substituted heterocycles (Elian, Abdelhafiz, & abdelreheim, 2014).
Antitumor Evaluation
- A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, one particular compound showed notable activity, suggesting the potential for further exploration in anticancer drug development (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis of Pyrazolo[3,4-d]Pyrimidine Derivatives
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their structural characterization were detailed in another study, where the antitumor activity of these compounds was again highlighted. This study reinforces the importance of this class of compounds in medicinal chemistry research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
- Research on pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrated significant antimicrobial activity. This study showcases the potential of these compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
特性
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-7-9-18(10-8-15)30-23(34)14-36-27-21-11-20-17(13-33)12-29-16(2)24(20)35-26(21)31-25(32-27)19-5-3-4-6-22(19)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCHASUBZGRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

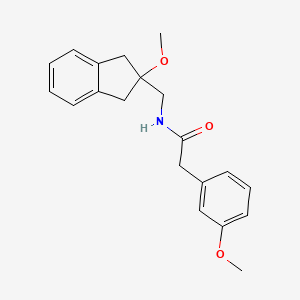
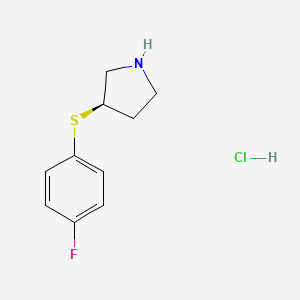

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)
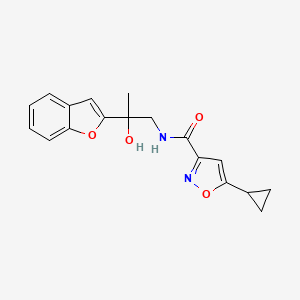
![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)
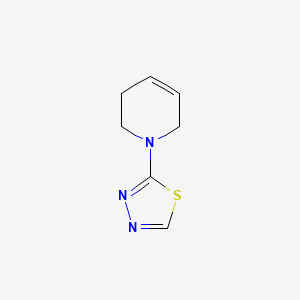

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
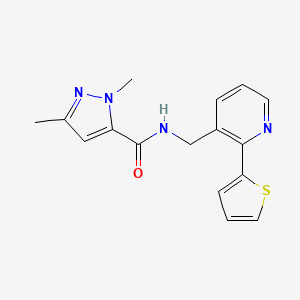
![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)